1-[(4-chloro-3,5-dimethylphenoxy)acetyl]-4-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-chloro-3,5-dimethylphenoxy)acetyl]-4-piperidinecarboxamide, commonly known as SD-701, is a small molecule drug that has been studied for its potential therapeutic effects in various neurological disorders. It is a potent inhibitor of the enzyme phosphodiesterase-4 (PDE4), which plays a crucial role in the regulation of intracellular cyclic adenosine monophosphate (cAMP) levels.
Wirkmechanismus
SD-701 exerts its pharmacological effects by inhibiting the enzyme 1-[(4-chloro-3,5-dimethylphenoxy)acetyl]-4-piperidinecarboxamide, which is responsible for the hydrolysis of cAMP. By inhibiting 1-[(4-chloro-3,5-dimethylphenoxy)acetyl]-4-piperidinecarboxamide, SD-701 increases the intracellular levels of cAMP, which in turn activates protein kinase A (PKA) and other downstream signaling pathways. This leads to the modulation of various cellular processes such as inflammation, apoptosis, and synaptic plasticity.
Biochemical and Physiological Effects:
SD-701 has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It also has neuroprotective effects by reducing oxidative stress and promoting the survival of neurons. In addition, SD-701 has been shown to modulate synaptic plasticity, which is important for learning and memory.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of SD-701 is its high selectivity for 1-[(4-chloro-3,5-dimethylphenoxy)acetyl]-4-piperidinecarboxamide, which reduces the risk of off-target effects. It also has good pharmacokinetic properties, such as good oral bioavailability and a long half-life. However, one of the limitations of SD-701 is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Zukünftige Richtungen
Future research on SD-701 could focus on its potential therapeutic effects in other neurological disorders such as epilepsy, stroke, and traumatic brain injury. It could also be studied in combination with other drugs to enhance its therapeutic effects. Furthermore, the development of more soluble analogs of SD-701 could improve its pharmacokinetic properties and increase its translational potential.
Synthesemethoden
The synthesis of SD-701 involves the reaction of 1-(4-chloro-3,5-dimethylphenoxy)acetyl chloride with piperidine-4-carboxamide in the presence of a base such as triethylamine. The reaction proceeds via an acylation reaction, where the acyl chloride group of the starting material is replaced by the piperidine-4-carboxamide group. The resulting product is then purified by column chromatography to obtain pure SD-701.
Wissenschaftliche Forschungsanwendungen
SD-701 has been studied for its potential therapeutic effects in various neurological disorders such as Alzheimer's disease, Parkinson's disease, multiple sclerosis, and neuropathic pain. It has been shown to have anti-inflammatory, neuroprotective, and immunomodulatory effects in preclinical studies.
Eigenschaften
IUPAC Name |
1-[2-(4-chloro-3,5-dimethylphenoxy)acetyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN2O3/c1-10-7-13(8-11(2)15(10)17)22-9-14(20)19-5-3-12(4-6-19)16(18)21/h7-8,12H,3-6,9H2,1-2H3,(H2,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XONHMQUSXQWUNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCC(=O)N2CCC(CC2)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.